REACTION_CXSMILES
|
Br[CH2:2][C:3](=[O:8])[C:4]([F:7])([F:6])[F:5].[BH4-].[Na+].[N-:11]=[N+]=[N-].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].[CH2:40]([O:47][C:48]([O:50]N1C(=O)CCC1=O)=O)[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1>CO.ClCCl>[F:5][C:4]([F:7])([F:6])[CH:3]([OH:8])[CH2:2][NH:11][C:48](=[O:50])[O:47][CH2:40][C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1 |f:1.2,3.4,6.7.8|
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Name
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|
Quantity
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150 g
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Type
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reactant
|
Smiles
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BrCC(C(F)(F)F)=O
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Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
|
600 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
150 mL
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Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
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Name
|
|
Quantity
|
250 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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450 mL
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Type
|
reactant
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Smiles
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C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O
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Name
|
|
Quantity
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2400 mL
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Type
|
solvent
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Smiles
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ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After 2 hours post-addition
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Duration
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2 h
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Type
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CUSTOM
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Details
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the reaction mixture was quenched with acetic acid (30 g)
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled to ambient temperature
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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diluted with water (700 mL)
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Type
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FILTRATION
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Details
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filtered
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Type
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EXTRACTION
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Details
|
The filtrate was extracted with DCM (2×500 mL)
|
Type
|
WAIT
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Details
|
After 16 hours
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Duration
|
16 h
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified via chromatography on silica gel (10-20% ethyl acetate/petroleum ether, linear gradient)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CNC(OCC1=CC=CC=C1)=O)O)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |